
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine is a heterocyclic compound that features a pyridine ring substituted with a chloro and hydrazinyl group, a sulfonyl group, and an ethylpiperazine moiety.
Preparation Methods
The synthesis of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-4-hydrazinylpyridine.
Sulfonylation: The pyridine derivative undergoes sulfonylation using appropriate sulfonyl chlorides under controlled conditions.
Piperazine Introduction:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated systems and large-scale reactors to handle the reactions efficiently.
Chemical Reactions Analysis
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine undergoes various chemical reactions:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing anti-cancer and anti-inflammatory agents.
Organic Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at various receptors, modulating biological pathways.
The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine can be compared with similar compounds such as:
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine: This compound differs by having a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine: The morpholine ring introduces different steric and electronic effects compared to the piperazine ring.
Properties
Molecular Formula |
C11H18ClN5O2S |
|---|---|
Molecular Weight |
319.81 g/mol |
IUPAC Name |
[3-chloro-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-4-yl]hydrazine |
InChI |
InChI=1S/C11H18ClN5O2S/c1-2-16-3-5-17(6-4-16)20(18,19)10-8-14-7-9(12)11(10)15-13/h7-8H,2-6,13H2,1H3,(H,14,15) |
InChI Key |
JMFZPXLFTRLHOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


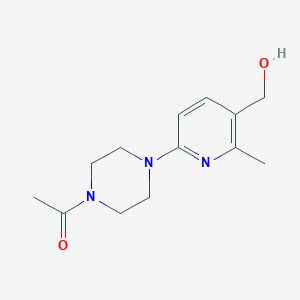

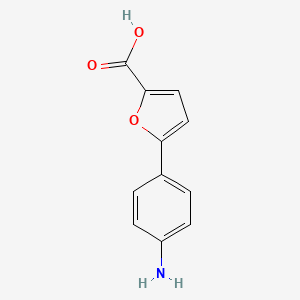

![2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11811854.png)
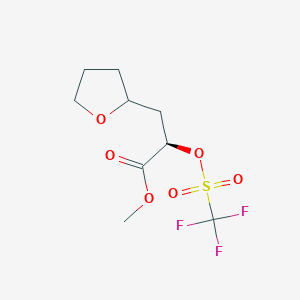

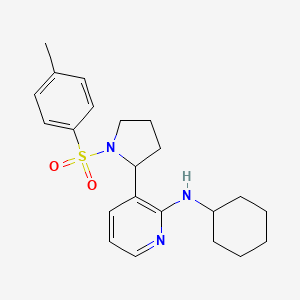
![3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811871.png)

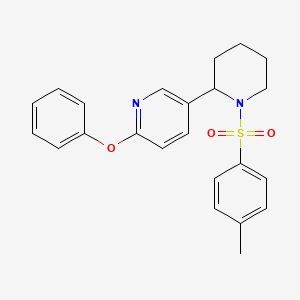
![2-(2,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811884.png)


